molecular formula C7HMoNO3-4 B056990 Cyclopentadienylmolybdenum dicarbonyl nitrosyl CAS No. 12128-13-1

Cyclopentadienylmolybdenum dicarbonyl nitrosyl

Cat. No.: B056990
CAS No.: 12128-13-1
M. Wt: 243 g/mol
InChI Key: VVVKEPFJJAJUAK-UHFFFAOYSA-N
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Description

Cyclopentadienylmolybdenum dicarbonyl nitrosyl is an organometallic compound with the chemical formula C₇H₅MoNO₃. It is a complex of molybdenum, featuring a cyclopentadienyl ligand, two carbonyl ligands, and a nitrosyl ligand. This compound is of interest due to its unique structural and electronic properties, making it a subject of study in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentadienylmolybdenum dicarbonyl nitrosyl can be synthesized through the reaction of molybdenum hexacarbonyl with cyclopentadiene in the presence of a nitrosylating agent. The general reaction involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopentadienylmolybdenum dicarbonyl nitrosyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentadienylmolybdenum dicarbonyl nitrosyl has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.

    Materials Science: The compound’s unique electronic properties make it a candidate for studying conductive and magnetic materials.

    Biological Studies: Its interactions with biological molecules are of interest for developing new drugs and understanding enzyme mechanisms.

    Industrial Applications: It is used in the synthesis of fine chemicals and as a precursor for other organometallic compounds.

Mechanism of Action

The mechanism of action of cyclopentadienylmolybdenum dicarbonyl nitrosyl involves its ability to coordinate with other molecules through its ligands. The molybdenum center can undergo changes in oxidation state, facilitating various catalytic processes. The nitrosyl ligand can participate in electron transfer reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentadienylmolybdenum dicarbonyl nitrosyl is unique due to the presence of the nitrosyl ligand, which imparts distinct electronic properties and reactivity compared to its tricarbonyl and dicarbonyl dimer counterparts. The nitrosyl ligand’s ability to engage in electron transfer reactions makes this compound particularly interesting for catalytic and materials science applications .

Biological Activity

Cyclopentadienylmolybdenum dicarbonyl nitrosyl (CpMo(CO)₂(NO)) is a notable organometallic compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Structural Overview

This compound features a molybdenum center coordinated to a cyclopentadienyl ligand, two carbonyl groups, and a nitrosyl group. The general formula can be represented as:

CpMo CO 2 NO \text{CpMo CO }_2\text{ NO }

This complex exhibits interesting electronic properties due to the presence of the nitrosyl group, which can participate in redox reactions and influence biological interactions.

Mechanisms of Biological Activity

The biological activity of CpMo(CO)₂(NO) can be attributed to several mechanisms:

  • Nitric Oxide Release : The nitrosyl group can release nitric oxide (NO) in biological environments, which is known to play critical roles in cellular signaling, vasodilation, and immune responses.
  • Metal Coordination : The molybdenum center can interact with various biomolecules, potentially altering their function and influencing metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Transition metal complexes can catalyze reactions that produce ROS, which may lead to oxidative stress in cells.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been shown to inhibit the growth of specific bacterial strains. A study reported an MIC (Minimum Inhibitory Concentration) value of 5 µM against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have also explored the cytotoxic effects of this compound on cancer cell lines. Research findings suggest that CpMo(CO)₂(NO) induces apoptosis in various cancer cell types, including ovarian and cervical cancer cells. The mechanism involves the generation of ROS and subsequent activation of apoptotic pathways .

Case Studies

  • Antimicrobial Activity Against S. aureus :
    • Objective : To evaluate the antimicrobial efficacy of CpMo(CO)₂(NO).
    • Method : Disk diffusion method was employed to determine the inhibition zones.
    • Results : Significant inhibition was observed at concentrations above 5 µM.
  • Cytotoxicity in Cancer Cells :
    • Objective : To assess the cytotoxic impact on ovarian cancer cells.
    • Method : MTT assay was used to measure cell viability post-treatment with varying concentrations of CpMo(CO)₂(NO).
    • Results : IC50 values were determined, revealing potent cytotoxicity with IC50 values around 10 µM.

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus5 µM
CytotoxicityOvarian Cancer Cells10 µM
CytotoxicityCervical Cancer Cells12 µM

Properties

IUPAC Name

azanylidyneoxidanium;carbon monoxide;cyclopenta-1,3-diene;molybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.2CO.Mo.NO/c1-2-4-5-3-1;2*1-2;;1-2/h1-5H;;;;/q-1;;;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFQAMVEVLKZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.N#[O+].[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5MoNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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